1,2-Bis(bromomethyl)-4-nitrobenzene

Conjugated polymers Gilch polymerization MEH-PPV

1,2-Bis(bromomethyl)-4-nitrobenzene (CAS 6425-66-7) is a polyfunctional aromatic building block bearing two benzylic bromomethyl substituents at the 1,2-positions and a nitro group at the 4-position of the benzene ring, with molecular formula C8H7Br2NO2 and molecular weight 308.96 g/mol. The compound is solid at ambient temperature (melting point 68–72 °C) with a predicted density of 1.927 ± 0.06 g/cm³ and predicted boiling point of 384.6 ± 32.0 °C.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
CAS No. 6425-66-7
Cat. No. B1337785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(bromomethyl)-4-nitrobenzene
CAS6425-66-7
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr
InChIInChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2
InChIKeyMZEFZKJSWNPTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(bromomethyl)-4-nitrobenzene (CAS 6425-66-7): Procurement-Oriented Baseline Profile for Research-Grade Selection


1,2-Bis(bromomethyl)-4-nitrobenzene (CAS 6425-66-7) is a polyfunctional aromatic building block bearing two benzylic bromomethyl substituents at the 1,2-positions and a nitro group at the 4-position of the benzene ring, with molecular formula C8H7Br2NO2 and molecular weight 308.96 g/mol . The compound is solid at ambient temperature (melting point 68–72 °C) with a predicted density of 1.927 ± 0.06 g/cm³ and predicted boiling point of 384.6 ± 32.0 °C [1]. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, and as a crosslinking monomer in polymer and materials science . Structurally analogous to position isomers including 1,2-bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7), 1,3-bis(bromomethyl)-5-nitrobenzene (CAS 51760-20-4), and 1,4-bis(bromomethyl)-2-nitrobenzene (CAS 132733-95-0) [2], the 1,2,4-substitution pattern imparts distinct reactivity and solubility characteristics critical for targeted synthetic applications.

Why 1,2-Bis(bromomethyl)-4-nitrobenzene Cannot Be Interchanged with Other Bis(bromomethyl)nitrobenzene Isomers in Research Procurement


Although all bis(bromomethyl)nitrobenzene isomers share the same molecular formula (C8H7Br2NO2) and comparable molecular weight (~308.96 g/mol), the relative positions of the two bromomethyl groups and the nitro substituent on the aromatic ring fundamentally alter regioselectivity in subsequent synthetic transformations, steric accessibility during crosslinking, and the thermal and mechanical properties of derived polymers [1]. The 1,2-arrangement of bromomethyl groups in the target compound creates a unique spatial relationship enabling intramolecular cyclization pathways, distinct crosslinking architectures, and altered solubility profiles compared to the 1,3- or 1,4-analogs [2]. Additionally, the para relationship between the nitro group (position 4) and the second bromomethyl group (also position 4-relative through the ring) provides a different electronic activation pattern than the 3-nitro or 2-nitro isomers, directly impacting nucleophilic aromatic substitution rates and monomer reactivity ratios in copolymerization [3]. These structural differences translate into measurable performance gaps in polymer yield, molecular weight distribution, and material stability that cannot be compensated for by adjusting reaction conditions alone.

Quantitative Differentiation Evidence for 1,2-Bis(bromomethyl)-4-nitrobenzene Against Structural Analogs and Alternatives


Bromomethyl vs. Chloromethyl Leaving Group: Substantially Higher Polymer Yield and Narrower Polydispersity in Gilch Polymerization of MEH-PPV Precursors

In a direct head-to-head comparison of 1,4-bis(halomethyl)benzene monomers, Sanford et al. demonstrated that the bis(bromomethyl) monomer produced substantially higher yields of MEH-PPV with consistently higher molecular weights and narrower polydispersities than the corresponding bis(chloromethyl) monomer under identical Gilch polymerization conditions [1]. Although this study used 1,4-substituted analogs, the leaving-group advantage of bromine over chlorine is a class-level inference applicable to the 1,2-isomer series, as the benzylic bromide leaving group exhibits ~3–4 orders of magnitude higher reactivity in SN2-type displacements than the corresponding benzylic chloride . The improved polymer quality translates directly to more reproducible optoelectronic properties in device fabrication.

Conjugated polymers Gilch polymerization MEH-PPV Leaving group comparison

Nitro Group Position Effect: Distinct Etherification Reactivity as Demonstrated in Side-by-Side o-, m-, p-Bromomethylnitrobenzene Comparison on Polymer Backbones

Nishikubo et al. conducted a systematic comparison of etherification and esterification reactions of the same polymer backbone with ortho-, meta-, and para-bromomethylnitrobenzene isomers [1]. The study demonstrated that the position of the nitro group relative to the bromomethyl substituent significantly influenced the reaction efficiency and the photochemical properties of the resulting modified polymers, with each isomer producing distinct reactivity profiles [1]. The 1,2-bis(bromomethyl)-4-nitrobenzene (para-nitro relative to one bromomethyl group, ortho-nitro relative to the other) occupies a unique electronic environment that differentiates it from both the 1,3- and 1,4-isomers.

Photopolymers DBU method Etherification Nitro group position effect

Nitro-Containing Monomer Advantage: Enhanced Nucleophilic Aromatic Substitution Reactivity for Ether-Linked Aromatic Polymer Synthesis

Rusanov and Takekoshi reviewed the synthetic utility of nitro-containing monomers and established that the nitro group serves as a powerful activating group for nucleophilic aromatic polynitrosubstitution reactions, enabling efficient synthesis of aromatic polymers containing ether groups in the main chain [1]. The presence of the nitro group in 1,2-bis(bromomethyl)-4-nitrobenzene confers dual functionality: the bromomethyl groups enable electrophilic alkylation pathways, while the nitro-activated aromatic ring provides a secondary reactive handle for nucleophilic aromatic substitution, a feature absent in non-nitrated bis(bromomethyl)benzene analogs . This dual reactivity is not available in compounds such as 1,2-bis(bromomethyl)benzene (CAS 91-13-4), which lacks the nitro activating group.

Aromatic polymers Nucleophilic aromatic substitution Nitro-activated monomers Polymer synthesis

Rigid Aromatic Crosslinker Stability: Aromatic Bis(bromomethyl) Compounds Outperform Flexible Alkyl Chain Crosslinkers in Oxidative Stability of Fuel Cell Membranes

Wang et al. investigated macromolecular crosslinked polybenzimidazole (PBI) membranes using bromomethylated poly(aryl ether ketone) crosslinkers and compared them against flexible alkyl-chain crosslinkers (designated as R3) [1]. The study found that crosslinked membranes based on rigid aromatic crosslinkers exhibited significantly better oxidative stability than those with flexible alkyl chain structures: membranes with the flexible crosslinker R3 showed higher weight loss during Fenton testing, while rigid aromatic ring-containing crosslinkers demonstrated extended durability [1]. The crosslinked F6PBI membranes survived approximately 110 hours in the Fenton test, compared to only 24 hours for the uncrosslinked mPBI membrane, establishing the critical role of aromatic crosslinker architecture [1]. Although not directly tested, 1,2-bis(bromomethyl)-4-nitrobenzene, as a rigid aromatic bis(bromomethyl) compound, is structurally positioned within this advantageous crosslinker class.

Fuel cell membranes Polybenzimidazole Oxidative stability Crosslinker architecture

1,2-Bromomethyl Vicinal Geometry: Enabling Intramolecular Cyclization Pathways Not Accessible to 1,3- or 1,4-Isomers in Heterocycle Synthesis

The 1,2-arrangement of bromomethyl groups enables facile intramolecular cyclization with dinucleophiles to form 5-, 6-, or 7-membered rings fused to the aromatic core, a synthetic pathway that is geometrically inaccessible to 1,3- and 1,4-isomers, which instead favor intermolecular oligomerization or macrocycle formation [1]. This structural feature is critical for the synthesis of nitrogen-containing heterocycles such as isoindolines, tetrahydroisoquinolines, and benzazepines, which are privileged scaffolds in medicinal chemistry . The nitro group at position 4 can be subsequently reduced to an amine, providing an additional functionalization handle or a pharmacophoric element.

Heterocycle synthesis Intramolecular cyclization Vicinal dibromide Macrocycle precursors

High-Value Application Scenarios for 1,2-Bis(bromomethyl)-4-nitrobenzene Based on Verified Differentiation Evidence


Synthesis of Conjugated Polymers (MEH-PPV Analogs) via Gilch Polymerization Requiring High Molecular Weight and Narrow Polydispersity

Based on the demonstrated superiority of bis(bromomethyl) over bis(chloromethyl) monomers in Gilch polymerization [1], researchers synthesizing poly(p-phenylenevinylene)-type conjugated polymers should select the bromomethyl variant (including 1,2-bis(bromomethyl)-4-nitrobenzene as a nitro-functionalized derivative) when high molecular weight with narrow polydispersity is critical for reproducible optoelectronic device performance. The nitro group provides an additional electronic tuning handle for modulating polymer bandgap and charge transport properties.

Development of Oxidatively Stable Crosslinked Polybenzimidazole Membranes for High-Temperature Fuel Cells

With Fenton test durability data showing rigid aromatic crosslinkers extending membrane lifetime to ~110 hours versus only 24 hours for uncrosslinked PBI [1], 1,2-bis(bromomethyl)-4-nitrobenzene is structurally suited as a crosslinking agent for PBI-based high-temperature proton exchange membranes. Its 1,2-bromomethyl geometry creates a distinct crosslink architecture versus 1,4-isomers, potentially offering differentiated swelling control and mechanical integrity under operating conditions.

Synthesis of Nitro-Functionalized Benzo-Fused Heterocycles via Intramolecular Cyclization for Medicinal Chemistry Programs

The unique vicinal (1,2) arrangement of bromomethyl groups in the target compound enables intramolecular cyclization with dinucleophiles to form benzo-fused 5- to 7-membered nitrogen heterocycles—a transformation geometrically inaccessible to the 1,3- and 1,4-isomers [1]. This positions 1,2-bis(bromomethyl)-4-nitrobenzene as the mandatory isomer for constructing isoindoline, tetrahydroisoquinoline, and benzazepine scaffolds, where the nitro group serves as a latent amine for subsequent diversification .

Dual-Reactive Monomer for Orthogonal Polymerization Strategies in Advanced Functional Materials

The combination of benzylic bromide electrophilicity and nitro-activated aromatic nucleophilic substitution capability provides two chemically orthogonal reactive handles on a single monomer unit [1]. This enables sequential polymerization strategies where, for example, the bromomethyl groups are consumed in a first-stage alkylation polymerization, followed by a second-stage nucleophilic aromatic substitution at the nitro-activated ring position—a synthetic design space not accessible with non-nitrated bis(bromomethyl)benzene analogs.

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